Triclosan Methyl-d3 Ether

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

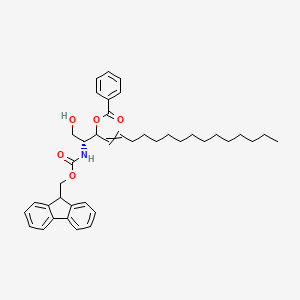

Triclosan Methyl-d3 Ether is a derivative of Triclosan, a widely used antimicrobial agent. Triclosan itself is known for its broad-spectrum antimicrobial properties and is incorporated into various consumer products. The Methyl-d3 Ether variant is a modified form with specific characteristics and applications.

Synthesis Analysis

The synthesis of Triclosan Methyl-d3 Ether involves chemical modifications of Triclosan. Research indicates that Triclosan and its derivatives can be determined in environmental samples using gas chromatography-mass spectrometry, which involves methylation with diazomethane (Okumura & Nishikawa, 1996).

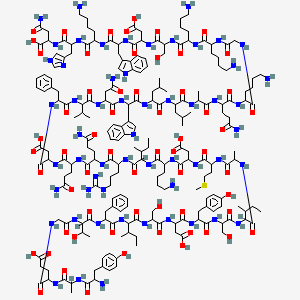

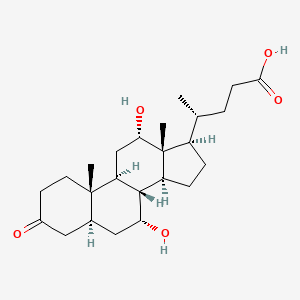

Molecular Structure Analysis

Triclosan Methyl-d3 Ether's molecular structure, similar to Triclosan, consists of a diphenyl ether backbone. This structure can undergo rapid bond rotations at a polar and nonpolar interface, affecting its interaction with biological systems (Petersen, 2015).

Chemical Reactions and Properties

The compound can undergo various chemical reactions, including oxidation and degradation. Oxidative transformation of Triclosan by manganese oxides leads to rapid degradation, producing phenol, catechol, and dichlorophenol as by-products (Zhang & Huang, 2003).

Physical Properties Analysis

Triclosan Methyl-d3 Ether's physical properties, such as solubility and stability, can be inferred from studies on Triclosan. Its hydrophobic nature suggests that it would partition into soils and sediments in the environment (Zhang & Huang, 2003).

Chemical Properties Analysis

The antimicrobial properties of Triclosan, including its derivatives, stem from their ability to inhibit bacterial fatty acid synthesis. Triclosan acts as a potent inhibitor of the enoyl-acyl carrier protein reductase enzyme in bacteria (Heath et al., 1999). This mechanism is likely shared by its methylated derivatives.

Wissenschaftliche Forschungsanwendungen

Environmental Monitoring : Triclosan and its derivatives, including Triclosan Methyl-d3 Ether, have been studied for their presence in environmental samples like water, sediment, and fish. Techniques like gas chromatography-mass spectrometry are used for their determination, highlighting the importance of monitoring environmental contaminants (Okumura & Nishikawa, 1996).

Antimicrobial Applications : Triclosan is known for its broad-spectrum antimicrobial properties and has been incorporated into various personal care products. Its safety and efficacy in these applications have been extensively studied (Bhargava & Leonard, 1996).

Antibacterial Efficacy in Polymers : The incorporation of triclosan into polymers to provide antibacterial surfaces has been evaluated. These materials are considered for use in hospital environments, although concerns about the development of resistant bacterial strains have been raised (Kalyon & Olgun, 2001).

Ecological Risk Assessment : Studies have assessed the ecological risks of triclosan, including its impact on terrestrial organisms like plants, earthworms, birds, and mammals. These assessments help understand the broader environmental implications of triclosan use (Reiss, Lewis, & Griffin, 2009).

Safety and Toxicology : The safety profile of triclosan, including Triclosan Methyl-d3 Ether, has been reviewed, covering aspects like toxicity, carcinogenicity, and potential for causing allergic reactions. Such studies are crucial for determining the safe use of triclosan in consumer products (Rodricks, Swenberg, Borzelleca, Maronpot, & Shipp, 2010).

Biodegradation in Aquatic Environments : The removal and metabolism of triclosan by microalgal species in aquatic environments have been investigated. Understanding the biodegradation pathways is vital for assessing the environmental fate of triclosan (Wang, Poon, & Cai, 2018).

Effects on Aquatic Life : Research on the effects of triclosan and its derivatives on marine life, such as the European abalone, has shown potential toxic impacts. These studies are essential for understanding the ecological consequences of triclosan contamination (Gaume et al., 2012).

Antibiotic Resistance : The potential for triclosan to contribute to antibiotic resistance in bacteria, such as Staphylococcus aureus, has been examined. This research is significant in the context of increasing concerns about antibiotic-resistant bacteria (Suller & Russell, 2000).

Metabolism in Fish : Studies have investigated the metabolism of methyl triclosan in fish, providing insights into how triclosan and its derivatives are processed in aquatic organisms (James, Marth, & Rowland-Faux, 2012).

Safety And Hazards

Triclosan Methyl-d3 Ether should be handled with care. Avoid breathing its mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation89.

Zukünftige Richtungen

There is growing concern about the presence of Triclosan Methyl-d3 Ether in the environment and its potential negative effects on human and animal health1011. Further investigations are required to evaluate the mechanisms and effect of Triclosan Methyl-d3 Ether on human reproductive health11.

Please note that this information is based on the available literature and may not be fully comprehensive. Always refer to appropriate safety data sheets and other sources for detailed information.

Eigenschaften

IUPAC Name |

2,4-dichloro-1-[4-chloro-2-(trideuteriomethoxy)phenoxy]benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9Cl3O2/c1-17-13-7-9(15)3-5-12(13)18-11-4-2-8(14)6-10(11)16/h2-7H,1H3/i1D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLYDHBBTVWMLFD-FIBGUPNXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)Cl)OC2=C(C=C(C=C2)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=C(C=CC(=C1)Cl)OC2=C(C=C(C=C2)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9Cl3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Triclosan Methyl-d3 Ether | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(4R)-4-[(5S,7R,10S,12S,13R,14S)-7,12-dihydroxy-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentoxy]-4-oxobutanoic acid](/img/structure/B1139746.png)

![(2S)-2-[[(2S,3S)-2-[[(2S)-4-Carboxy-2-[[(2S)-4-carboxy-2-[[(2S)-2-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino]-3-(4-phosphonooxyphenyl)propanoyl]amino]butanoyl]amino]butanoyl]amino]-3-methylpentanoyl]amino]pentanedioic acid](/img/structure/B1139753.png)